

# Application Notes and Protocols for Cell-Based Assays in Thiazole Compound Evaluation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-Phenyl-1,3-thiazol-4-ol*

Cat. No.: *B1362879*

[Get Quote](#)

## Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.<sup>[1]</sup> Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.<sup>[2]</sup> Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.<sup>[3]</sup> <sup>[4]</sup> In oncology, numerous thiazole-containing compounds have shown promise by targeting key cellular processes. Many of these compounds exert their effects by inducing programmed cell death (apoptosis), halting the cell division cycle, or inhibiting specific signaling pathways crucial for cancer cell survival and proliferation.<sup>[2][5][6]</sup>

This guide provides a comprehensive framework of detailed cell-based assay protocols for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel thiazole-based compounds. The protocols herein are designed not merely as a sequence of steps but as a logical cascade, beginning with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies to elucidate the compound's mode of action.

## Experimental Workflow for Thiazole Compound Evaluation

A systematic approach is crucial for the efficient and thorough evaluation of a new chemical entity. The following workflow outlines a logical progression from initial screening to in-depth mechanistic analysis.



[Click to download full resolution via product page](#)

Figure 1. A logical workflow for the evaluation of thiazole compounds, from initial cytotoxicity screening to detailed mechanistic studies.

# Part 1: Initial Evaluation - Cytotoxicity and Viability Assays

The first step in evaluating a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method widely used for this purpose.

## Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.<sup>[7]</sup> The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in viable cells to form insoluble purple formazan crystals.<sup>[7][8]</sup> The amount of formazan produced is directly proportional to the number of living, metabolically active cells.<sup>[9]</sup> This allows for the quantification of cytotoxicity by measuring the absorbance of the solubilized formazan.

## Protocol 1: MTT Assay for Cell Viability

### Materials:

- Thiazole compound stock solution (e.g., 10 mM in DMSO)
- Selected cancer cell lines (e.g., MCF-7, A549, HeLa)
- Complete culture medium
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in sterile PBS, protected from light)<sup>[9]</sup>
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
- Microplate reader

### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (see Table 1) in 100  $\mu$ L of complete medium and incubate for 24 hours (37°C, 5% CO<sub>2</sub>) to allow for cell

attachment.[\[1\]](#)

- Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium. Remove the old medium from the cells and add 100  $\mu$ L of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration, typically <0.5%) and untreated control wells. [\[10\]](#)
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, add 20  $\mu$ L of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[\[10\]](#) During this time, purple formazan crystals will form in viable cells.
- Formazan Solubilization: Carefully remove the medium containing MTT. Add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[\[10\]](#)
- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[\[7\]](#) Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[\[7\]](#)

## Data Analysis: IC<sub>50</sub> Determination

The half-maximal inhibitory concentration (IC<sub>50</sub>) is the concentration of the compound that inhibits 50% of cell growth or viability.

- Calculate Percent Viability:
  - Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
- Dose-Response Curve: Plot Percent Viability against the logarithm of the compound concentration.
- IC<sub>50</sub> Calculation: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or an Excel add-in to determine the IC<sub>50</sub> value.[\[3\]](#)[\[4\]](#)[\[11\]](#)

| Culture Vessel | Surface Area (cm <sup>2</sup> ) | HeLa Seeding Density              | MCF-7 Seeding Density             | A549 Seeding Density              |
|----------------|---------------------------------|-----------------------------------|-----------------------------------|-----------------------------------|
| 96-well plate  | 0.32                            | 1.0 x 10 <sup>4</sup> cells/well  | 1.2 x 10 <sup>4</sup> cells/well  | 1.5 x 10 <sup>4</sup> cells/well  |
| 24-well plate  | 1.9                             | 0.05 x 10 <sup>6</sup> cells/well | 0.06 x 10 <sup>6</sup> cells/well | 0.07 x 10 <sup>6</sup> cells/well |
| 6-well plate   | 9.6                             | 0.3 x 10 <sup>6</sup> cells/well  | 0.35 x 10 <sup>6</sup> cells/well | 0.4 x 10 <sup>6</sup> cells/well  |

Table 1:  
Recommended cell seeding densities for common cancer cell lines. Note: These are starting recommendation s and should be optimized for specific experimental conditions and cell growth rates.  
[2][12][13][14]  
[15]

## Troubleshooting the MTT Assay

| Problem               | Possible Cause                                            | Solution                                                                                                            |
|-----------------------|-----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| High Variability      | Inconsistent cell seeding, pipetting errors.              | Use a multichannel pipette, ensure a single-cell suspension before seeding.<br><a href="#">[16]</a>                 |
| Low Absorbance        | Low cell density, insufficient incubation time.           | Optimize cell number with a titration experiment; incubate with MTT for at least 1-4 hours.<br><a href="#">[16]</a> |
| High Background       | Microbial contamination, interference from phenol red.    | Use sterile technique; use phenol red-free medium during MTT incubation. <a href="#">[12]</a> <a href="#">[16]</a>  |
| Compound Interference | Colored compounds or reducing agents can affect readings. | Include a "compound only" control (no cells) to measure background absorbance. <a href="#">[12]</a>                 |

## Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

If a thiazole compound demonstrates significant cytotoxicity, the next logical step is to determine if it induces apoptosis. Several assays can be employed to detect the key hallmarks of this process.[\[17\]](#)[\[18\]](#)

### A. Annexin V/Propidium Iodide (PI) Staining for Membrane Changes

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[\[19\]](#) Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect this event.[\[20\]](#) Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[\[19\]](#) By using both stains, flow cytometry can distinguish between:

- Live cells: Annexin V-negative / PI-negative
- Early apoptotic cells: Annexin V-positive / PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
- Necrotic cells: Annexin V-negative / PI-positive[10]

#### Protocol 2: Annexin V-FITC/PI Apoptosis Assay

##### Materials:

- Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
- Cells treated with the thiazole compound at its IC<sub>50</sub> concentration for a specified time (e.g., 24 hours)
- Flow cytometry tubes
- Flow cytometer

##### Procedure:

- Cell Preparation: Induce apoptosis by treating cells with the thiazole compound. Include both negative (untreated) and positive (e.g., treated with staurosporine) controls.[10]
- Harvesting: For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then trypsinize the attached cells. Combine both fractions. For suspension cells, simply collect the cells.
- Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[10][21]
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10<sup>6</sup> cells/mL.[22]

- Staining: Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube. Add 5  $\mu$ L of Annexin V-FITC and 1-2  $\mu$ L of PI solution.[20][22]
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
- Analysis: After incubation, add 400  $\mu$ L of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible, keeping samples on ice.[22] Excite FITC at 488 nm and measure emission at  $\sim$ 530 nm (FL1 channel), and excite PI and measure emission at  $>$ 575 nm (FL3 channel).[22]

## B. Caspase Activity Assay for Executioner Caspase Activation

**Principle:** Caspases are a family of proteases that are critical mediators of apoptosis. The activation of "executioner" caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade.[23] The Caspase-Glo® 3/7 assay is a luminescent, homogeneous method that measures the activity of these caspases.[24] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, a substrate for luciferase that generates a light signal proportional to caspase activity.[15][24]

### Protocol 3: Caspase-Glo® 3/7 Assay

#### Materials:

- Caspase-Glo® 3/7 Assay System (Promega or equivalent)
- White-walled 96-well plates suitable for luminescence
- Treated cells in standard 96-well plates
- Luminometer

#### Procedure:

- Cell Treatment: Seed and treat cells with the thiazole compound in a 96-well plate as described for the MTT assay (100  $\mu$ L final volume).
- Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[25]
- Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100  $\mu$ L of Caspase-Glo® 3/7 Reagent directly to each well.[26]
- Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[27]
- Measurement: Measure the luminescence of each well using a plate-reading luminometer. [26]

## C. TUNEL Assay for DNA Fragmentation

Principle: A late-stage hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects these DNA breaks.[28] The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to incorporate labeled dUTPs (e.g., conjugated to a fluorophore like Alexa Fluor 488) onto the 3'-hydroxyl ends of fragmented DNA. These labeled sites can then be visualized by fluorescence microscopy.[16]

### Protocol 4: TUNEL Assay for Adherent Cells

#### Materials:

- Click-iT™ TUNEL Alexa Fluor™ Imaging Assay kit (Thermo Fisher Scientific or equivalent)
- Cells grown on coverslips in a multi-well plate and treated with the thiazole compound
- 4% Paraformaldehyde (PFA) in PBS for fixation
- 0.25% Triton™ X-100 in PBS for permeabilization
- Fluorescence microscope

**Procedure:**

- Fixation: Remove the culture medium and wash cells once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[16]
- Permeabilization: Remove the fixative and wash the cells. Add the permeabilization reagent (0.25% Triton X-100) and incubate for 20 minutes at room temperature.[16]
- TdT Reaction: Wash the cells. Prepare the TdT reaction cocktail according to the manufacturer's protocol. Add the cocktail to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[16]
- Staining and Imaging: Stop the reaction and wash the cells. If desired, counterstain the nuclei with a DNA stain like DAPI. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.[16][29]

## Troubleshooting Apoptosis Assays

| Problem                       | Possible Cause                                                                              | Solution                                                                                                                |
|-------------------------------|---------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Annexin V: No positive signal | Drug concentration or incubation time is insufficient; apoptotic cells lost in supernatant. | Optimize treatment conditions; always collect the supernatant along with adherent cells.[30]                            |
| Annexin V: High background    | Cells are unhealthy or over-confluent; mechanical damage during harvesting.                 | Use cells in the logarithmic growth phase; handle cells gently during trypsinization and washing.[30]                   |
| TUNEL: High background        | Excessive Proteinase K digestion; inadequate washing.                                       | Optimize Proteinase K concentration and incubation time; increase the number and duration of wash steps.[28][31]        |
| TUNEL: No positive signal     | Reagents degraded; insufficient permeabilization.                                           | Always run a DNase I-treated positive control to verify reagent activity; ensure permeabilization step is adequate.[28] |

## Part 3: Investigating Effects on Cell Proliferation - Cell Cycle Analysis

Thiazole compounds can also exert their anti-cancer effects by disrupting the cell cycle, causing cells to arrest in a specific phase and preventing proliferation.[32] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.

Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[5] The amount of fluorescence emitted from PI-stained cells is therefore directly proportional to their DNA content.[7] This allows for the differentiation of cell populations based on their phase in the cell cycle:

- G<sub>0</sub>/G<sub>1</sub> phase: Normal (2N) DNA content.
- S phase: Intermediate DNA content (between 2N and 4N) as DNA is being synthesized.

- G<sub>2</sub>/M phase: Doubled (4N) DNA content.
- Sub-G<sub>1</sub> peak: Represents apoptotic cells with fragmented DNA, which leaks out after permeabilization, resulting in less than 2N DNA content.[7]

#### Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

##### Materials:

- Treated cells (at IC<sub>50</sub> concentration for 24-48 hours)
- Ice-cold 70% ethanol
- PBS
- PI/RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
- Flow cytometer

##### Procedure:

- Harvest Cells: Collect both floating and adherent cells as described in Protocol 2.
- Wash: Wash the cell pellet (1-2 x 10<sup>6</sup> cells) with cold PBS.
- Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[17]
- Incubation: Incubate the cells on ice for at least 30 minutes (or store at -20°C for several weeks).[2]
- Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A Staining Solution.[2] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[5]
- Incubation: Incubate for 30 minutes at room temperature, protected from light.[2]

- Analysis: Analyze the samples on a flow cytometer. Collect PI fluorescence data on a linear scale and use pulse processing (e.g., plotting pulse width vs. pulse area) to gate out cell doublets and aggregates.

**Data Interpretation:** The resulting DNA content histogram will show distinct peaks. The first major peak represents the G<sub>0</sub>/G<sub>1</sub> population, and the second, smaller peak (at twice the fluorescence intensity) represents the G<sub>2</sub>/M population. The region between these peaks corresponds to the S phase population.<sup>[13]</sup> An accumulation of cells in any of these phases compared to the untreated control indicates cell cycle arrest.

## Part 4: Confirming On-Target Activity - Target Engagement Assays

A critical step in drug development is confirming that a compound physically interacts with its intended molecular target within the complex environment of a living cell.<sup>[31]</sup> The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.

**Principle:** CETSA is based on the principle of ligand-induced thermal stabilization. When a protein binds to its ligand (e.g., a thiazole inhibitor), the resulting complex is often more resistant to thermal denaturation than the protein alone. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.<sup>[21][30]</sup>

### Protocol 6: CETSA with Western Blot Detection

#### Materials:

- Treated cells (with compound or vehicle)
- PBS with protease inhibitors
- Thermal cycler or heating blocks
- Apparatus for cell lysis (e.g., liquid nitrogen, sonicator)

- Ultracentrifuge
- SDS-PAGE and Western blot equipment
- Primary antibody specific to the target protein

#### Procedure:

- Cell Treatment: Treat cultured cells with the thiazole compound or vehicle control for a specified duration (e.g., 1-4 hours).[\[21\]](#)
- Harvesting: Harvest and wash the cells, then resuspend them in PBS containing protease inhibitors.
- Heating Step: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes. Include a non-heated control.[\[21\]](#)
- Cell Lysis: Lyse the cells using three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[\[21\]](#)
- Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[\[21\]](#)
- Analysis: Carefully collect the supernatant (soluble fraction). Normalize the protein concentration of all samples. Analyze the amount of the target protein in each sample by Western blot.[\[4\]](#)
- Data Interpretation: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control confirms target engagement.[\[26\]](#)

## Part 5: Investigating Key Signaling Pathways

Many thiazole-based anti-cancer agents function by inhibiting key signaling pathways that drive cell proliferation and survival.[\[5\]](#)[\[6\]](#) Western blotting can be used to probe the phosphorylation

status and expression levels of key proteins within these pathways following compound treatment. Common pathways targeted by thiazole compounds include:

- PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.[32]
- VEGFR-2 Pathway: Critical for angiogenesis, the formation of new blood vessels that supply tumors.[3][17]
- CDK/Cyclin Pathway: Governs the progression through the different phases of the cell cycle. [18]



[Click to download full resolution via product page](#)

Figure 2. Simplified PI3K/Akt/mTOR signaling pathway, a common target for thiazole compounds.[6][31][32]

[Click to download full resolution via product page](#)

Figure 3. Overview of the VEGFR-2 signaling cascade, crucial for tumor angiogenesis.[3][5][17][32]



[Click to download full resolution via product page](#)

Figure 4. The CDK2/Cyclin E pathway controlling the G1/S transition of the cell cycle.[18][19][20][27]

By treating cells with the thiazole compound and performing Western blots for key phosphorylated proteins (e.g., p-Akt, p-ERK) and total proteins, researchers can confirm if the compound inhibits the intended pathway, providing crucial mechanistic insight.

## Conclusion

The evaluation of novel thiazole compounds requires a multi-faceted and logical approach. By progressing from broad phenotypic screens, such as the MTT assay, to more granular mechanistic studies including apoptosis and cell cycle analysis, researchers can build a comprehensive profile of a compound's anti-cancer activity. Finally, confirming on-target activity with assays like CETSA provides the validation necessary to justify further preclinical and clinical development. The protocols and workflows detailed in this guide provide a robust framework for the systematic and insightful investigation of this important class of therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Analysis and Solution of Common Problems in TUNEL Detection [elabscience.com]
- 2. med.unc.edu [med.unc.edu]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. arcegen.com [arcegen.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. boneandcancer.org [boneandcancer.org]

- 10. fishersci.co.uk [fishersci.co.uk]
- 11. neb.com [neb.com]
- 12. Estimating cell numbers [wahoo.cns.umass.edu]
- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. arigobio.com [arigobio.com]
- 21. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Current Advances in CETSA [frontiersin.org]
- 23. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. yeasenbio.com [yeasenbio.com]
- 25. TUNEL and Immunofluorescence Double-Labeling Assay for Apoptotic Cells with Specific Antigen(s) | Springer Nature Experiments [experiments.springernature.com]
- 26. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. news-medical.net [news-medical.net]
- 30. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell-Based Assays in Thiazole Compound Evaluation]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1362879#cell-based-assay-protocols-for-testing-thiazole-compounds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)